1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene
Overview
Description
1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO3. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and functional group diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-difluoromethoxy-3-fluoro-6-nitrobenzene using bromine or a brominating agent under controlled conditions . The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-amino-2-difluoromethoxy-3-fluoro-6-nitrobenzene.
Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.
Scientific Research Applications
1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceuticals with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds, including hydrogen bonds, van der Waals interactions, and covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-fluoro-3-nitrobenzene
- 1-Bromo-2-difluoromethoxybenzene
- 1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene
Uniqueness
1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene is unique due to the combination of bromine, difluoromethoxy, and nitro groups on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds. The presence of the difluoromethoxy group, in particular, enhances its electron-withdrawing capability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-2-(difluoromethoxy)-1-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-4(12(13)14)2-1-3(9)6(5)15-7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDVJEFHFOZUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207632 | |
Record name | Benzene, 2-bromo-3-(difluoromethoxy)-4-fluoro-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805023-68-0 | |
Record name | Benzene, 2-bromo-3-(difluoromethoxy)-4-fluoro-1-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1805023-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-bromo-3-(difluoromethoxy)-4-fluoro-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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